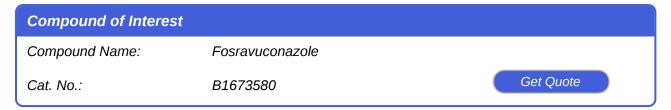


# **Application Notes and Protocols for In Vitro Susceptibility Testing of Fosravuconazole**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fosravuconazole** is a prodrug of Ravuconazole, a broad-spectrum triazole antifungal agent. Accurate determination of its in vitro activity against various fungal pathogens is crucial for preclinical and clinical research, guiding therapeutic strategies, and monitoring for the emergence of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to **Fosravuconazole**, focusing on its active metabolite, Ravuconazole. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## **Quantitative Susceptibility Data**

The in vitro activity of Ravuconazole has been evaluated against a wide range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative overview of its potency. MIC values are expressed in µg/mL.

Table 1: In Vitro Activity of Ravuconazole against Candida Species



Candida Species	No. of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference
Candida albicans	6,970	≤0.008 - >128	0.015	0.03	[1][2]
Candida glabrata	6,970	≤0.008 - >128	0.5	1 - 2	[1][2]
Candida parapsilosis	6,970	≤0.008 - >128	0.03	0.12	[1][2]
Candida tropicalis	6,970	≤0.008 - >128	0.03	0.06	[1][2]
Candida krusei	6,970	≤0.008 - >128	0.25	0.5	[1][2]
Candida auris	15	-	-	-	[3]

Note: Ravuconazole was reported to be active against all C. auris isolates tested[3].

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species

Aspergillus Species	No. of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference
Aspergillus fumigatus	575	≤0.06 - >8	0.5	1	[4][5]
Aspergillus flavus	575	≤0.06 - >8	0.5	1	[4]
Aspergillus niger	575	≤0.06 - >8	1	2	[4]
Aspergillus terreus	575	≤0.06 - >8	0.5	1	[4]

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes



Dermatoph yte Species	No. of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC <sub>90</sub> (µg/mL)	Reference
Trichophyton rubrum	4	<0.03125 - 0.0625	-	-	[6]
Trichophyton interdigitale	20	<0.03125 - 0.125	-	-	[6]
Trichophyton tonsurans	20	<0.03125	-	-	[6]

Table 4: In Vitro Activity of Ravuconazole against Other Filamentous Fungi

Fungal Species	No. of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Scedosporiu m apiospermum	11	-	-	-	[7]
Scedosporiu m prolificans	33	-	-	-	[7]
Fusarium spp.	54	-	>8	>8	[8][9]
Rhizopus oryzae	-	-	1	-	[4]
Mucorales	32	-	>8	>8	[4][9]

Note: Ravuconazole showed good activity against Scedosporium apiospermum, but was inactive against Scedosporium prolificans and Fusarium spp.[7][8][9]. It demonstrated some activity against Rhizopus oryzae but was generally not active against other Mucorales[4][9].

## **Experimental Protocols**



The following protocols are based on the CLSI M27 and M38 and EUCAST guidelines for antifungal susceptibility testing.

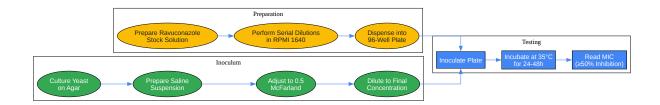
# Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27 and EUCAST methodologies for testing the susceptibility of yeasts.[10][11][12][13][14]

- 1. Preparation of Antifungal Agent:
- Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (DMSO).
- Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.015 to 16 μg/mL.
- Dispense 100 μL of each dilution into the wells of a 96-well microtiter plate.
- 2. Inoculum Preparation:
- Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
- Prepare a suspension of the yeast colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL).
- Dilute the adjusted inoculum in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL in the microtiter plate wells.
- 3. Inoculation and Incubation:
- Add 100 μL of the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.



- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 24-48 hours.
- 4. Endpoint Determination:
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
- Endpoint determination can be performed visually or using a spectrophotometer.



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Broth microdilution workflow for yeasts.

# Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is based on the CLSI M38 and EUCAST guidelines for testing the susceptibility of filamentous fungi.[15][16][17][18][19][20][21]

1. Preparation of Antifungal Agent:

## Methodological & Application





• Follow the same procedure as for yeasts (Protocol 1, Step 1).

#### 2. Inoculum Preparation:

- Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until adequate sporulation is observed (typically 3-7 days).
- Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
- Adjust the conidial suspension to a turbidity that yields a final inoculum concentration of 0.4-5 x 10<sup>4</sup> CFU/mL in the microtiter plate wells. This can be achieved by spectrophotometric methods or by using a hemocytometer.

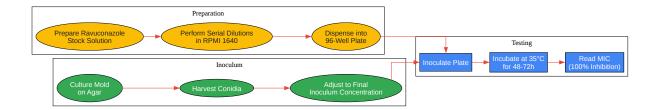
#### 3. Inoculation and Incubation:

- Inoculate the microtiter plates as described for yeasts (Protocol 1, Step 3).
- Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control
  well.

#### 4. Endpoint Determination:

• The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of growth (100%) as determined visually.





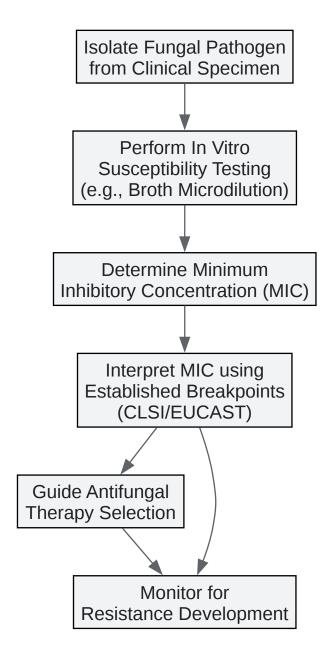
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Broth microdilution workflow for molds.

## **Logical Relationship of Susceptibility Testing**

The process of in vitro susceptibility testing follows a logical progression from preparation to result interpretation, which is essential for guiding clinical decisions.





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Logical flow of susceptibility testing.

### Conclusion

Standardized in vitro susceptibility testing is indispensable for the development and clinical application of new antifungal agents like **Fosravuconazole**. The protocols and data presented here provide a framework for researchers and clinicians to accurately assess the activity of its active form, Ravuconazole, against a broad spectrum of fungal pathogens. Adherence to these established methodologies will ensure the generation of reliable and comparable data,



ultimately contributing to improved patient outcomes in the management of invasive fungal infections.

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